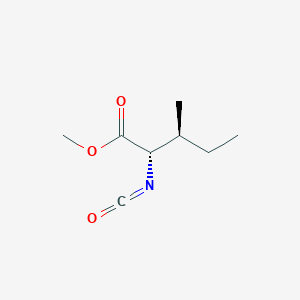

(2S,3S)-2-Isocyanato-3-méthylpentanoate de méthyle

Vue d'ensemble

Description

(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, which include an isocyanate group and a methyl ester group. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Applications De Recherche Scientifique

Applications in Chemical Synthesis

1. Intermediate in Polyurethane Production

- (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester serves as a key intermediate in the synthesis of polyurethanes. Its unique structure allows for enhanced material properties, such as flexibility and durability, making it ideal for specialty chemicals used in coatings, adhesives, and elastomers .

2. Synthesis of Bioactive Compounds

- The compound can be utilized to synthesize various bioactive molecules through reactions with amino acids and other nucleophiles. This application is particularly relevant in medicinal chemistry where it aids in the development of new pharmaceuticals .

Potential Therapeutic Applications

1. Antitumor Activity

- Research indicates that derivatives of isocyanates, including (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester, exhibit antitumor properties. They can be involved in the development of compounds targeting cancer cells by modulating cellular pathways associated with neoplastic growth .

2. Drug Development

- The compound's reactivity allows it to form stable linkages with biomolecules, making it a candidate for drug delivery systems or as a building block for prodrugs that release active pharmaceutical ingredients under specific conditions .

Case Studies and Research Findings

Mécanisme D'action

Target of Action

It is known that similar compounds, such as ca-074 methyl ester, act as inhibitors ofcathepsin B , a cysteine protease involved in protein degradation .

Mode of Action

This could result in changes in protein degradation processes within the cell .

Pharmacokinetics

Similar compounds, such as l-amino acid carbamate prodrugs of scutellarin methyl ester, have been shown to have higher chemical and enzymatic stability, and aqueous solubility . These properties could potentially impact the bioavailability of (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester.

Result of Action

If it acts similarly to related compounds, it could potentially lead to changes in protein degradation processes within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester typically involves the reaction of (2S,3S)-3-methylvaleric acid with phosgene to introduce the isocyanate group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The methyl ester group is introduced through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Safety measures are crucial due to the reactivity of phosgene and the potential hazards associated with isocyanate compounds.

Analyse Des Réactions Chimiques

Types of Reactions: (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The isocyanate group can be oxidized to form urea derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form carbamates and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products:

Oxidation: Urea derivatives.

Reduction: Alcohols.

Substitution: Carbamates and other substituted products.

Comparaison Avec Des Composés Similaires

(2S,3S)-2-Isocyanato-3-methylbutanoic Acid Methyl Ester: Similar structure but with a shorter carbon chain.

(2S,3S)-2-Isocyanato-3-methylhexanoic Acid Methyl Ester: Similar structure but with a longer carbon chain.

Uniqueness: (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester is unique due to its specific carbon chain length and the presence of both isocyanate and methyl ester functional groups. This combination of features imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications.

Activité Biologique

(2S,3S)-2-Isocyanato-3-methylvaleric acid methyl ester, also known as methyl (2S,3S)-2-isocyanato-3-methylpentanoate, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₃NO and a molecular weight of 155.197 g/mol. Its structure features an isocyanate functional group (-N=C=O) and exhibits chirality at the 2 and 3 positions. This stereochemistry may contribute to its unique biological properties and reactivity patterns in synthetic organic chemistry .

2. Anti-inflammatory Effects

The anti-inflammatory potential of isocyanates has been documented in various studies. For instance, compounds similar to (2S,3S)-2-isocyanato-3-methylvaleric acid methyl ester have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that (2S,3S)-2-isocyanato-3-methylvaleric acid methyl ester may also possess anti-inflammatory properties worth exploring further .

Case Studies and Experimental Data

- Antimicrobial Activity : A study assessing various isocyanate derivatives demonstrated that certain structural modifications could enhance antimicrobial efficacy. Although specific data for (2S,3S)-2-isocyanato-3-methylvaleric acid methyl ester was not provided, the trends observed suggest that this compound may exhibit similar properties .

- Cellular Mechanisms : In vitro studies on related compounds have shown that isocyanates can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential application for (2S,3S)-2-isocyanato-3-methylvaleric acid methyl ester in cancer therapy, though specific studies are needed to confirm this effect directly .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Ethyl 2-isocyanato-4-methylpentanoate | Isocyanate | Different carbon skeleton; distinct reactivity |

| Methyl 2-isocyano-4-methylpentanoate | Isocyanate | Variation in substitution pattern |

| Butyl isocyanate | Simple Isocyanate | Widely used in industrial applications |

| Phenyl isocyanate | Aromatic Isocyanate | Provides different reactivity due to stabilization |

The uniqueness of (2S,3S)-2-isocyanato-3-methylvaleric acid methyl ester lies in its specific stereochemistry and branching at the carbon chain, which may impart distinct properties compared to its analogs .

Propriétés

IUPAC Name |

methyl (2S,3S)-2-isocyanato-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-4-6(2)7(9-5-10)8(11)12-3/h6-7H,4H2,1-3H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHBZFKROSWSCI-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427085 | |

| Record name | Methyl N-(oxomethylidene)-L-isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120219-17-2 | |

| Record name | Methyl N-(oxomethylidene)-L-isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.